Cas no 874805-66-0 (N-{3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide)

N-{3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide structure
874805-66-0 structure
Product Name:N-{3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide
CAS No:874805-66-0
MF:C22H23N3O6
MW:425.434525728226
CID:6410989
PubChem ID:16801238
Update Time:2025-07-05

N-{3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide
    • Ethanediamide, N1-[[3-(1,3-benzodioxol-5-ylcarbonyl)-2-oxazolidinyl]methyl]-N2-(2-phenylethyl)-
    • F1843-0504
    • N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
    • AKOS024614251
    • SR-01000016741
    • N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
    • N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
    • 874805-66-0
    • SR-01000016741-1
    • Inchi: 1S/C22H23N3O6/c26-20(23-9-8-15-4-2-1-3-5-15)21(27)24-13-19-25(10-11-29-19)22(28)16-6-7-17-18(12-16)31-14-30-17/h1-7,12,19H,8-11,13-14H2,(H,23,26)(H,24,27)
    • InChI Key: HCXHBFMMJIMMLF-UHFFFAOYSA-N
    • SMILES: O1CCN(C(C2=CC=C3C(=C2)OCO3)=O)C1CNC(C(NCCC1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 425.15868546g/mol
  • Monoisotopic Mass: 425.15868546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.334±0.06 g/cm3(Predicted)
  • pka: 12.14±0.46(Predicted)

N-{3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide Pricemore >>

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Additional information on N-{3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide

Comprehensive Overview of N-{3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide (CAS No. 874805-66-0)

The compound N-{3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide, identified by the CAS number 874805-66-0, represents a structurally complex molecule with significant potential in pharmaceutical and biochemical research. Its unique architecture combines a benzodioxole moiety with an oxazolidine ring system linked via an ethanediamide bridge to a phenethyl group. This structural configuration suggests possible interactions with biomolecular targets such as protein kinases or G-protein coupled receptors (GPCRs), which are central to drug discovery pipelines targeting metabolic disorders and neurodegenerative diseases.

Recent advancements in medicinal chemistry highlight the importance of heterocyclic scaffolds like benzodioxoles and oxazolidines in modulating enzyme activity and receptor signaling pathways. The benzodioxole subunit is well-documented for its antioxidant and anti-inflammatory properties, while the oxazolidine ring is frequently employed in prodrug design due to its ability to enhance membrane permeability. The integration of these two structural elements in N-{3-(2H...ethanediamide} may synergistically enhance its pharmacological profile compared to monomeric analogs.

Synthetic strategies for this compound likely involve multistep organic reactions including nucleophilic substitution at the oxazolidine core and selective acylation of the benzodioxole ring system. Modern synthetic methodologies emphasize atom-efficient processes using green chemistry principles to minimize byproduct formation while maintaining high diastereoselectivity at the chiral centers inherent in the oxazolidine framework.

In silico studies published in 2024 have demonstrated that molecules with similar hybrid architectures exhibit favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles when evaluated using QSAR models and molecular docking simulations against PPARγ receptors—a key target in type 2 diabetes research. These computational findings suggest that compounds like CAS No. 874805...66...0 could serve as lead candidates for developing next-generation therapeutics with improved bioavailability compared to existing drugs.

The ethanediamide linker connecting the two aromatic systems plays a critical role in determining conformational flexibility and hydrogen bonding capabilities essential for target engagement. Comparative analysis with related scaffolds from clinical trials indicates that such bridging motifs can significantly influence selectivity profiles against closely related enzyme isoforms—a crucial consideration for minimizing off-target effects during drug development.

Ongoing research efforts focus on optimizing the substituent patterns around the phenethyl terminal group to enhance aqueous solubility while preserving metabolic stability. Recent publications from academic institutions have explored click chemistry approaches to diversify this terminal region without compromising the integrity of the core scaffold—a strategy that aligns with current trends toward modular drug design paradigms.

Biological evaluation studies conducted on structurally analogous compounds have revealed promising activity against cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction pathways. While specific data for CAS No. 874805...66...0 remains proprietary or unpublished at this time, these findings establish a strong foundation for further investigation into its therapeutic potential across multiple disease indications.

The field of chemical biology continues to evolve rapidly with advances in high-throughput screening technologies enabling more precise characterization of compound-target interactions at molecular levels. For molecules containing both aromatic heterocycles and amide functionalities like those found in N-{3...(ethanediamide}, these technologies provide unprecedented insights into structure-function relationships that guide rational drug optimization processes.

In conclusion, the compound represented by CAS No. 874805...66...0 exemplifies how sophisticated molecular design can address contemporary challenges in pharmaceutical development through strategic combination of bioactive motifs into single chemical entities capable of modulating complex biological networks involved in disease pathogenesis.

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